Cas no 2137569-71-0 (1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea)

1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea is a structurally complex urea derivative featuring a fused thiopyrano-pyrrolidine scaffold with a sulfone moiety. The compound’s rigid polycyclic framework enhances its potential as a selective intermediate or pharmacophore in medicinal chemistry applications. The presence of the isopropyl-substituted urea group may contribute to hydrogen-bonding interactions, improving binding affinity in biological systems. Its sulfone group offers enhanced stability and potential for further functionalization. This compound is of interest in drug discovery for its unique stereochemical and electronic properties, which could be leveraged in the design of enzyme inhibitors or receptor modulators. Suitable for research applications requiring precise molecular recognition or scaffold diversification.
1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea structure
2137569-71-0 structure
Product name:1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
CAS No:2137569-71-0
MF:C12H23N3O3S
MW:289.394321680069
CID:6518276
PubChem ID:165950047

1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
    • 2137569-71-0
    • EN300-738359
    • 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
    • Inchi: 1S/C12H23N3O3S/c1-9(2)15-11(16)14-8-12-4-3-5-19(17,18)10(12)6-13-7-12/h9-10,13H,3-8H2,1-2H3,(H2,14,15,16)
    • InChI Key: IFDMZMAYZMFPTA-UHFFFAOYSA-N
    • SMILES: S1(CCCC2(CNC(NC(C)C)=O)CNCC12)(=O)=O

Computed Properties

  • Exact Mass: 289.14601278g/mol
  • Monoisotopic Mass: 289.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 95.7Ų

1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738359-0.05g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
0.05g
$1428.0 2025-03-11
Enamine
EN300-738359-0.1g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
0.1g
$1496.0 2025-03-11
Enamine
EN300-738359-0.5g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
0.5g
$1632.0 2025-03-11
Enamine
EN300-738359-1.0g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
1.0g
$1701.0 2025-03-11
Enamine
EN300-738359-10.0g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
10.0g
$7312.0 2025-03-11
Enamine
EN300-738359-2.5g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
2.5g
$3332.0 2025-03-11
Enamine
EN300-738359-5.0g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
5.0g
$4930.0 2025-03-11
Enamine
EN300-738359-0.25g
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
2137569-71-0 95.0%
0.25g
$1564.0 2025-03-11

1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Related Literature

Additional information on 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea

Comprehensive Overview of 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea (CAS No. 2137569-71-0)

The compound 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea (CAS No. 2137569-71-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex name reflects its intricate thiopyrano-pyrrol core, which is functionalized with a urea moiety. This combination of structural features makes it a promising candidate for various pharmaceutical applications, particularly in the development of novel enzyme inhibitors and receptor modulators.

In recent years, the demand for small-molecule therapeutics with high specificity and low toxicity has surged, driven by advancements in precision medicine. Researchers are increasingly focusing on compounds like 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea due to their potential to target disease-specific pathways. The sulfone group (1,1-dioxo) in its structure is particularly noteworthy, as it often enhances metabolic stability and binding affinity in drug candidates.

The synthesis of CAS No. 2137569-71-0 involves multi-step organic reactions, including cyclization and functional group transformations. Its thiopyrano[2,3-c]pyrrol scaffold is synthesized via stereoselective methods, ensuring high purity and yield. This compound has been explored in high-throughput screening assays, where it demonstrated notable activity against certain kinase targets, a hot topic in cancer research and autoimmune disease therapeutics.

One of the most frequently asked questions in drug discovery forums is how to optimize urea-based compounds for better bioavailability. The propan-2-yl substituent in this molecule addresses this concern by improving lipophilicity, a critical factor in oral drug delivery. Additionally, the methyl linker between the thiopyrano-pyrrol core and the urea group provides flexibility, which can enhance target engagement.

From an SEO perspective, terms like "thiopyrano-pyrrol derivatives", "urea-based drug candidates", and "CAS 2137569-71-0 applications" are highly searched in academic and industrial databases. This reflects the growing interest in structure-activity relationship (SAR) studies of such compounds. The lambda6-sulfur notation in its name also highlights its relevance in sulfur chemistry, a trending topic in green chemistry and sustainable synthesis.

In conclusion, 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea represents a fascinating case study in modern medicinal chemistry. Its unique structure, combined with its potential therapeutic applications, makes it a subject of ongoing research. As the scientific community continues to explore its mechanistic pathways and clinical potential, this compound is poised to remain a key player in the drug development landscape.

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